molecular formula C11H14N4O5 B15141390 (2R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolane-3,4-diol

(2R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolane-3,4-diol

Cat. No.: B15141390
M. Wt: 282.25 g/mol
InChI Key: UQQHOWKTDKKTHO-DWVWSIQXSA-N
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Description

(2R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolane-3,4-diol is a nucleoside analog that plays a crucial role in various biochemical processes. It is structurally related to naturally occurring nucleosides and has significant applications in medicinal chemistry, particularly in antiviral and anticancer therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolane-3,4-diol typically involves the following steps:

    Glycosylation Reaction: The initial step involves the glycosylation of a purine base with a protected sugar derivative.

    Deprotection: The protected groups on the sugar moiety are then removed under acidic or basic conditions to yield the desired nucleoside analog.

    Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated synthesis and purification systems to meet the demand for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(2R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolane-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered biological activity.

    Substitution: The methoxy group on the purine ring can be substituted with other functional groups to modify its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized nucleoside analogs.

Scientific Research Applications

(2R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolane-3,4-diol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in DNA and RNA synthesis and repair mechanisms.

    Medicine: It has significant antiviral and anticancer properties, making it a valuable compound in drug development.

    Industry: The compound is used in the production of pharmaceuticals and as a research tool in various biochemical assays.

Mechanism of Action

The mechanism of action of (2R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolane-3,4-diol involves its incorporation into nucleic acids. Once incorporated, it can inhibit the activity of enzymes involved in DNA and RNA synthesis, leading to the disruption of viral replication or cancer cell proliferation. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for the replication of genetic material.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with similar structural features.

    2’,3’-Dideoxyinosine: An antiviral nucleoside analog used in the treatment of HIV.

    6-Mercaptopurine: An anticancer drug with a purine base similar to (2R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolane-3,4-diol.

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a methoxy group on the purine ring and the specific stereochemistry of the sugar moiety. This unique structure contributes to its distinct biological activity and therapeutic potential.

Properties

Molecular Formula

C11H14N4O5

Molecular Weight

282.25 g/mol

IUPAC Name

(2R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolane-3,4-diol

InChI

InChI=1S/C11H14N4O5/c1-19-10-6-9(12-3-13-10)15(4-14-6)11-8(18)7(17)5(2-16)20-11/h3-5,7-8,11,16-18H,2H2,1H3/t5-,7?,8+,11-/m1/s1

InChI Key

UQQHOWKTDKKTHO-DWVWSIQXSA-N

Isomeric SMILES

COC1=NC=NC2=C1N=CN2[C@H]3[C@H](C([C@H](O3)CO)O)O

Canonical SMILES

COC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O

Origin of Product

United States

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